Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate
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Overview
Description
Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate is an organobismuth compound characterized by the presence of a bismuth atom bonded to a 4-fluorophenyl group and two dibenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate typically involves the reaction of 4-(di(1H-pyrrole-2-yl)methyl)benzoate with 2,6-difluorobenzaldehyde in the presence of boron trifluoride etherate as a catalyst. The reaction is carried out in dichloromethane under a nitrogen atmosphere and stirred at room temperature for one hour .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can convert the bismuth(III) center to bismuth(I) or bismuth(0).
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth(V) compounds, while reduction can produce bismuth(I) or bismuth(0) species.
Scientific Research Applications
Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organobismuth compounds.
Biology: The compound’s unique properties make it a candidate for studying bismuth’s biological effects.
Industry: Used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bismuth center can coordinate with various biological molecules, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,2’-[(4-hydroxyphenyl)bismuthanediyl]dibenzoate
- Dimethyl 2,2’-[(4-methylphenyl)bismuthanediyl]dibenzoate
- Dimethyl 2,2’-[(4-chlorophenyl)bismuthanediyl]dibenzoate
Uniqueness
Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or interaction with biological molecules is desired .
Properties
CAS No. |
634616-52-7 |
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Molecular Formula |
C22H18BiFO4 |
Molecular Weight |
574.4 g/mol |
IUPAC Name |
methyl 2-[(4-fluorophenyl)-(2-methoxycarbonylphenyl)bismuthanyl]benzoate |
InChI |
InChI=1S/2C8H7O2.C6H4F.Bi/c2*1-10-8(9)7-5-3-2-4-6-7;7-6-4-2-1-3-5-6;/h2*2-5H,1H3;2-5H; |
InChI Key |
RUIAHDBDLGTKQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1[Bi](C2=CC=C(C=C2)F)C3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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